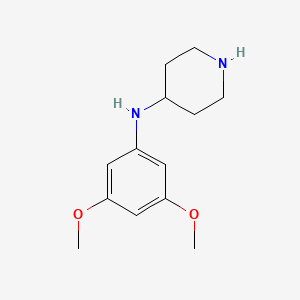

N-(3,5-dimethoxyphenyl)piperidin-4-amine

Description

N-(3,5-dimethoxyphenyl)piperidin-4-amine is a piperidine-based compound featuring a 3,5-dimethoxyphenyl group attached to the amine nitrogen at the 4-position of the piperidine ring. The 3,5-dimethoxy substitution on the aromatic ring is notable for its electron-donating properties, which may enhance hydrogen bonding or π-π stacking interactions with biological targets.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-10-3-5-14-6-4-10/h7-10,14-15H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBSTVGPTXJCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893763-27-4 | |

| Record name | N-(3,5-dimethoxyphenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

- Solvents: Ethanol or methanol are commonly used solvents for this reaction.

- Temperature: The reaction is often conducted under reflux conditions to optimize yield and purity.

- Purification Methods: Recrystallization or chromatography techniques are employed for purification.

Chemical Reactions and Stability

This compound can undergo various chemical reactions, with the choice of reagents and conditions affecting the specificity and yield of desired products. Controlled oxidation conditions are important to prevent overoxidation and preserve functional groups.

Detailed Synthesis Protocol

-

- 3,5-Dimethoxybenzaldehyde

- Piperidine

-

- Combine 3,5-dimethoxybenzaldehyde and piperidine in a suitable solvent (e.g., ethanol).

- Stir the mixture under reflux conditions to facilitate the formation of the imine intermediate.

- Reduce the imine using a reducing agent (e.g., sodium borohydride) to obtain this compound.

- Purify the product using recrystallization or chromatography.

Chemical Properties and Biological Activities

| Property | Description |

|---|---|

| Molecular Formula | C13H20N2O2 |

| Molecular Weight | 236.31 g/mol |

| Biological Activities | Potential applications in oncology and neurology due to its influence on pathways related to inflammation and cancer cell proliferation. |

Research Findings and Applications

Research indicates that compounds with similar structures to this compound have shown potential in influencing pathways related to inflammation and cancer cell proliferation. This suggests that this compound may have therapeutic applications, particularly in oncology and neurology.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3,5-dimethoxyphenyl)piperidin-4-amine can undergo oxidation reactions, typically forming N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Secondary amines.

Substitution Products: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis: Used as a building block for more complex organic molecules.

- Catalysis: Acts as a ligand in catalytic processes.

Biology

- Receptor Studies: Investigated for its binding affinity to biological receptors, particularly those involved in neurotransmission.

- Biological Activity: Exhibits potential anticancer properties through mechanisms that induce apoptosis in cancer cells .

Medicine

- Pharmacological Research: Explored for analgesic and anti-inflammatory effects. It has shown promise in treating conditions such as chronic pain and neurodegenerative diseases .

- Therapeutic Applications: Potential use in Alzheimer’s disease treatment due to its ability to inhibit cholinesterase enzymes .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates the creation of complex molecules |

| Biology | Receptor binding studies | Insights into neurotransmitter modulation |

| Medicine | Analgesic and anti-inflammatory research | Development of new pain management therapies |

| Cancer Research | Induces apoptosis in cancer cells | Potential new treatments for various cancers |

Case Studies

- Anticancer Activity : A study demonstrated that N-(3,5-dimethoxyphenyl)piperidin-4-amine exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests its utility as a lead compound in cancer therapy development .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative disease models .

Mechanism of Action

Molecular Targets and Pathways:

Receptor Binding: N-(3,5-dimethoxyphenyl)piperidin-4-amine interacts with specific receptors in the brain, potentially modulating neurotransmitter activity.

Pathways: It may influence pathways related to pain perception, inflammation, and neural signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

The substitution pattern on the aromatic ring significantly impacts physicochemical and biological properties:

- 3,5-Difluorophenyl Analog: The compound (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine (CAS: 1243000-01-2) replaces methoxy groups with fluorine atoms at the 3,5-positions . Additionally, the thienylmethyl-piperidine linkage introduces a sulfur-containing heterocycle, which may influence metabolic stability compared to the purely hydrocarbon-based structure of the target compound.

- 2,5-Dimethoxyphenyl Analog: N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 946290-09-1) features methoxy groups at the 2,5-positions instead of 3,5 . The pyrazolo-pyrimidine core adds rigidity and planar character, likely enhancing affinity for ATP-binding pockets in kinases compared to the flexible piperidine-amine scaffold.

Influence of Heterocyclic Core Modifications

The choice of heterocyclic core profoundly affects molecular recognition:

- Pyrimidine-Based Derivative : The compound 5-[2-(3,5-dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine () incorporates a pyrimidine ring linked to the 3,5-dimethoxyphenyl group via an ethyl spacer . The pyrimidine core enables π-stacking with nucleic acids or aromatic residues in proteins, while the appended piperazine-piperidine moiety introduces basic nitrogen atoms for solubility and additional hydrogen bonding. This complexity likely enhances target selectivity but increases synthetic difficulty compared to the simpler piperidine-amine structure.

Effects of Piperidine Ring Substitutions

Modifications to the piperidine ring alter steric bulk and pharmacokinetics:

- Cyclopropyl-Piperidine Derivative: 1-Cyclopropyl-N-[(3,5-dimethoxyphenyl)methyl]-4-piperidinamine (CAS: 1152950-91-8) introduces a cyclopropyl group on the piperidine nitrogen and a benzyl linkage to the 3,5-dimethoxyphenyl group .

Data Table: Structural and Chemical Comparison

Biological Activity

N-(3,5-Dimethoxyphenyl)piperidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 3,5-dimethoxyphenyl group. The presence of methoxy groups enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 277.35 g/mol |

| Chemical Formula | C15H20N2O2 |

| Structure | Chemical Structure |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. A structure-activity relationship (SAR) analysis indicated that modifications to the piperidine and phenyl moieties can significantly influence antiproliferative activity against various cancer cell lines .

- Neurotransmitter Interaction : The structural features of the compound suggest potential interactions with neurotransmitter systems. This may involve modulation of receptor activity related to dopamine or serotonin pathways, although specific mechanisms remain under investigation .

- Inhibition of Tumor Growth : In vivo studies have shown that derivatives of this compound can inhibit tumor growth in specific mouse models, indicating its potential as a therapeutic agent in oncology .

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, several key interactions have been identified:

- Aminopeptidase Activity : The compound may exhibit aminopeptidase activity similar to Dipeptidyl Peptidase 4 (DPP4), which plays a role in regulating various physiological processes by cleaving peptides in circulation . This could affect signaling pathways involved in cell proliferation and migration.

- Cell Adhesion and Migration : Studies have indicated that compounds within this class can promote lymphatic endothelial cell adhesion and migration, suggesting a role in angiogenesis or tissue repair .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on melanoma cell lines. The compound demonstrated significant inhibition of cell growth with an IC50 value in the low micromolar range. Structural modifications improved potency, highlighting the importance of the methoxy substituents .

Case Study 2: Neuropharmacological Effects

Research has explored the neuropharmacological effects of similar piperidine derivatives. In animal models, these compounds exhibited anxiolytic and antidepressant-like effects, likely through modulation of serotonergic pathways . Further studies are needed to confirm these findings for this compound specifically.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,5-dimethoxyphenyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via sulfonamide intermediate formation followed by deprotection or nucleophilic substitution. For example, N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide reacts with 3-bromopropoxytrimethylsilane in the presence of K₂CO₃ to generate intermediates, which are further reduced (e.g., using DIBAL-H) and oxidized (e.g., with H₂O₂/Ph₃P) to yield the final product .

- Key Variables : Temperature (e.g., room temperature vs. reflux), choice of base (e.g., K₂CO₃ vs. Et₃N), and catalyst (e.g., Pd/C for hydrogenation) critically affect regioselectivity and purity.

Q. How can researchers characterize the structural integrity of this compound and its intermediates?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy group integration at δ 3.7–3.8 ppm and piperidine protons at δ 2.5–3.2 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₀N₂O₂: calculated 260.15, observed 260.14).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% EtOAc) resolves polar impurities.

- Recrystallization : Use of ethanol/water mixtures improves crystalline purity for X-ray diffraction studies .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) : Modifications at the piperidine nitrogen (e.g., alkylation or acylation) alter binding affinity to targets like kinases or GPCRs. For example, N-(3,5-dimethoxyphenyl)-N'-(1-methylethyl)ethane-1,2-diamine derivatives show FGFR inhibitory activity (IC₅₀ = 1.2–5.7 nM), highlighting the importance of the secondary amine .

- Experimental Design : Compare IC₅₀ values of analogs using enzyme assays (e.g., fluorescence polarization) and molecular docking simulations .

Q. What mechanisms underlie contradictory spectral data (e.g., NMR splitting patterns) reported for this compound derivatives?

- Analysis of Contradictions : Discrepancies may arise from:

- Solvent Effects : Polar solvents (DMSO-d₆ vs. CDCl₃) influence proton exchange rates for NH groups.

- Dynamic Stereochemistry : Piperidine ring puckering or restricted rotation around the C–N bond causes splitting variations .

- Resolution Strategies : Variable-temperature NMR or NOESY experiments clarify dynamic behavior.

Q. How can researchers design in vitro assays to evaluate the compound’s pharmacokinetic properties?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .

Q. What strategies mitigate racemization during functionalization of the piperidine amine?

- Racemization Control :

- Protecting Groups : Use Boc or Fmoc groups during coupling reactions (e.g., peptide synthesis).

- Low-Temperature Reactions : Conduct acylations at 0–4°C to minimize base-induced epimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.